6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate
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Overview
Description
6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving the triazole intermediate and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, potassium cyanide, amines, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced derivatives with different pharmacological properties.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents for the treatment of various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Biological Studies: It serves as a tool compound for studying the biological pathways and molecular targets involved in disease processes.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
Uniqueness
6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and bromophenyl groups enhances its potential for therapeutic applications and differentiates it from other similar compounds .
Properties
Molecular Formula |
C21H23BrN4O4 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
6-O-cyclohexyl 2-O-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H23BrN4O4/c1-12-16(19(27)30-15-6-4-3-5-7-15)17(13-8-10-14(22)11-9-13)26-21(23-12)24-18(25-26)20(28)29-2/h8-11,15,17H,3-7H2,1-2H3,(H,23,24,25) |
InChI Key |
AWQKVRUZJISBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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